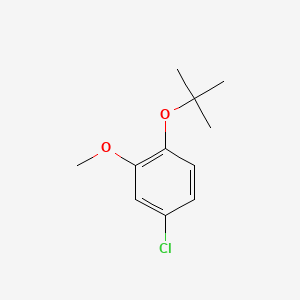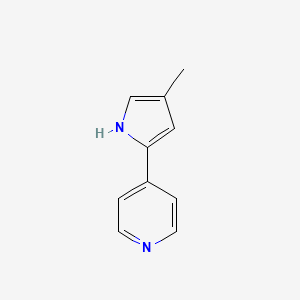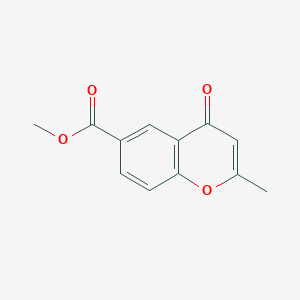![molecular formula C30H22BNO3 B13692232 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the dibenzo[b,d]furan moiety and the boronic acid group makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a dibenzo[b,d]furan derivative is coupled with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The dibenzo[b,d]furan moiety contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran-4-boronic Acid: Similar in structure but lacks the biphenyl and amino groups.
4-(Dibenzo[b,d]furan-4-yl)aniline: Contains the dibenzo[b,d]furan and aniline moieties but lacks the boronic acid group.
Uniqueness
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is unique due to the combination of the boronic acid group, the dibenzo[b,d]furan moiety, and the biphenyl structure. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
Eigenschaften
Molekularformel |
C30H22BNO3 |
|---|---|
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
[4-(N-dibenzofuran-3-yl-2-phenylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H22BNO3/c33-31(34)22-14-16-23(17-15-22)32(28-12-6-4-10-25(28)21-8-2-1-3-9-21)24-18-19-27-26-11-5-7-13-29(26)35-30(27)20-24/h1-20,33-34H |
InChI-Schlüssel |
YOGBRPOESCAHJW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4O3)C5=CC=CC=C5C6=CC=CC=C6)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)





![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)



![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)

